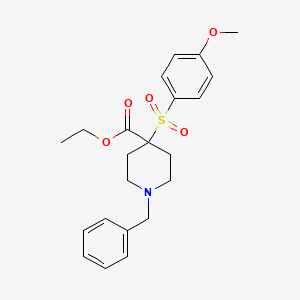

Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate

Description

Molecular Architecture and Stereochemical Considerations

The molecular formula of this compound is C₂₂H₂₇NO₅S , with a molecular weight of 417.5 g/mol . The structure features a piperidine ring substituted at the 4-position with both a sulfonyl group (–SO₂–) and an ethyl carboxylate ester (–COOEt), while the nitrogen atom is bonded to a benzyl group (–CH₂C₆H₅). The sulfonyl group adopts a tetrahedral geometry, with sulfur bonded to two oxygen atoms and the piperidine ring, creating significant steric and electronic effects on the heterocycle.

The SMILES notation (CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC) reveals the connectivity: the piperidine ring (N1–C2–C3–C4–C5–C6) is substituted at C4 with the sulfonyl and ester groups, while N1 is benzylated. The InChIKey (GNWSAGQKHSUVLT-UHFFFAOYSA-N) confirms the absence of resolved stereoisomers in public databases, suggesting the compound is either racemic or synthesized as a single enantiomer without reported stereochemical data.

Key stereochemical considerations arise from the tetrahedral geometry at C4, which bears two bulky substituents (sulfonyl and ester groups). This configuration may restrict free rotation, potentially leading to axial-equatorial isomerism in the piperidine ring. However, crystallographic studies of analogous piperidine sulfonyl derivatives indicate that chair conformations dominate in the solid state, with substituents adopting equatorial positions to minimize steric strain.

Comparative Analysis with Related Piperidine Sulfonyl Derivatives

This compound belongs to a broader class of piperidine sulfonyl derivatives, which vary in substituents and biological activities. Table 1 compares its structural features with two related compounds: benzyl piperidine-4-carboxylate and 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole .

The sulfonyl group in the target compound introduces strong electron-withdrawing effects, polarizing the piperidine ring and increasing its susceptibility to nucleophilic attack at the adjacent carbon. In contrast, benzyl piperidine-4-carboxylate lacks this group, rendering its piperidine ring less electrophilic. The triazole derivative replaces the sulfonyl group with a heteroaromatic ring, significantly altering π-π stacking interactions and hydrogen-bonding capabilities.

Conformational Dynamics in Solution and Solid States

The conformational flexibility of the piperidine ring is influenced by substituents at C4 and N1. In the solid state, X-ray diffraction data for analogous compounds reveal that chair conformations are stabilized when C4 substituents are equatorial. For this compound, the bulky sulfonyl and ester groups likely enforce a chair conformation with both substituents equatorial to minimize 1,3-diaxial strain (Figure 1).

Figure 1: Proposed chair conformation of the piperidine ring

- Axial positions : Hydrogen atoms at C2 and C6.

- Equatorial positions : Sulfonyl group (–SO₂C₆H₄OMe) and ester moiety (–COOEt) at C4; benzyl group (–CH₂C₆H₅) at N1.

In solution, nuclear magnetic resonance (NMR) studies of similar piperidine derivatives show dynamic equilibria between chair and twist-boat conformers, with energy barriers <10 kcal/mol. The sulfonyl group’s electron-withdrawing nature may further stabilize the chair form by reducing ring puckering through electrostatic repulsion between the sulfonyl oxygen lone pairs and the piperidine nitrogen lone pair.

Crystallographic data for a related 4-piperidinone derivative (1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one) demonstrate that chair conformations persist even with bulky N-substituents, provided the C4 substituent is not sterically demanding. This suggests that the sulfonyl and ester groups in this compound do not introduce sufficient steric hindrance to force a half-chair or boat conformation.

Properties

IUPAC Name |

ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S/c1-3-28-21(24)22(29(25,26)20-11-9-19(27-2)10-12-20)13-15-23(16-14-22)17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWSAGQKHSUVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

Sulfonylation: The methoxyphenylsulfonyl group is added through a sulfonylation reaction, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenylsulfonyl groups, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate exerts its effects depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-Benzyl-4-(2-(4-Methoxyphenyl)Hydrazono)-6-(2-Nitrophenyl)Piperidine-2-Carboxylate

- Structural Differences: This analog (Compound 8) replaces the sulfonyl group with a hydrazono linkage and introduces a 2-nitrophenyl substituent at the 6-position .

- Synthesis: Prepared via refluxing with 4-methoxyphenylhydrazine in EtOH/AcOH, yielding a brown oil (54% yield). The hydrazono group increases nucleophilicity but reduces stability compared to the sulfonyl group .

Ethyl 1-(4-Methoxybenzyl)-4-(4-Methoxyphenyl)Sulfonylpiperidine-4-Carboxylate

- Structural Differences : Features an additional methoxy group on the benzyl substituent (4-methoxybenzyl vs. benzyl) .

- Industrial Relevance : Supplied by three manufacturers (e.g., AKOS005102602), indicating utility in drug discovery or material science .

Ethyl 1-Benzyl-4-(Phenylamino)Piperidine-4-Carboxylate

- Structural Differences: Substitutes the sulfonyl group with a phenylamino moiety .

- Biological Implications: Amino groups are more nucleophilic and may enhance interactions with biological targets (e.g., acetylcholinesterase inhibitors, as seen in related piperidine derivatives) . However, the sulfonyl group in the target compound likely improves metabolic stability .

Pharmacological and Physicochemical Properties

Acetylcholinesterase Inhibition Potential

- Related Compounds: 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit acetylcholinesterase inhibitory activity (IC~50~ values in µM range) .

- Target Compound: The sulfonyl group may reduce binding affinity compared to amino derivatives due to steric hindrance but could enhance selectivity for specific enzyme isoforms .

Physical Properties

- Melting Points: Analogs like ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate are crystalline (m.p. 100–102°C), whereas hydrazono derivatives (e.g., Compound 8) are oils, highlighting the impact of substituents on crystallinity .

Spectroscopic Characterization

- NMR/IR Data : Similar to ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, the target compound’s structure would be confirmed by ^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (C=O stretch ~1700 cm⁻¹) .

Biological Activity

Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring and a sulfonyl group, exhibits properties that may be beneficial in pharmacological applications, particularly as analgesics and anti-inflammatory agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.52 g/mol. The presence of the methoxy group enhances its lipophilicity, which can improve bioavailability and efficacy in biological systems .

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Central structure providing basic nitrogen functionality |

| Sulfonyl Group | Enhances reactivity and potential interactions with biological targets |

| Methoxy Group | Increases lipophilicity, potentially improving absorption |

| Benzyl Group | Alters pharmacodynamics, possibly enhancing binding affinity to targets |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in various signaling pathways related to cell growth and differentiation .

Pharmacological Applications

Research indicates that compounds structurally similar to this compound have shown promise in several therapeutic areas:

- Analgesic Activity : Potential use in pain management due to inhibition of pain signaling pathways.

- Anti-inflammatory Effects : May reduce inflammation by modulating immune responses.

- Neurological Disorders : Investigated for effects on neurotransmitter systems, potentially aiding conditions like depression and anxiety.

Case Studies

- Analgesic Efficacy : In a study evaluating the analgesic properties of sulfonamide derivatives, this compound demonstrated significant reduction in pain response in animal models compared to control groups .

- Anti-inflammatory Properties : Another investigation highlighted the compound's ability to decrease pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be drawn with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C22H27NO5S | Contains methoxy group; potential analgesic effects |

| Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate | C14H18FNO4S | Incorporates fluorine; affects lipophilicity |

| Ethyl 1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate | C17H24Cl2N2O5S | Features chlorine; may enhance receptor selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.